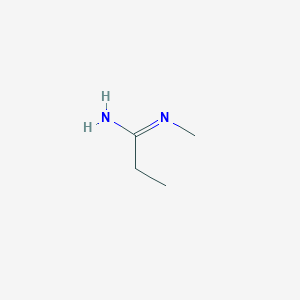
(1E)-N'-Methylpropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N’-Methylpropanimidamide is an organic compound with the molecular formula C4H10N2 It is a derivative of propanimidamide, where the nitrogen atom is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-Methylpropanimidamide typically involves the reaction of propionitrile with methylamine under specific conditions. The reaction can be carried out in the presence of a catalyst such as sodium methoxide. The general reaction scheme is as follows:
CH3CH2CN+CH3NH2→CH3CH2C(=NH)NHCH3
Industrial Production Methods
Industrial production of (1E)-N’-Methylpropanimidamide may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1E)-N’-Methylpropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The imidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Formation of propionamide or propionitrile.
Reduction: Formation of N-methylpropanamine.
Substitution: Formation of various substituted imidamides.
Scientific Research Applications
(1E)-N’-Methylpropanimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1E)-N’-Methylpropanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Propanimidamide: The parent compound without the methyl substitution.
N-Methylacetamidine: A similar compound with an acetamidine group instead of propanimidamide.
N-Methylformamidine: A related compound with a formamidine group.
Uniqueness
(1E)-N’-Methylpropanimidamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methyl group on the nitrogen atom enhances its stability and alters its interaction with molecular targets compared to similar compounds.
Properties
CAS No. |
139614-17-8 |
|---|---|
Molecular Formula |
C4H10N2 |
Molecular Weight |
86.14 g/mol |
IUPAC Name |
N'-methylpropanimidamide |
InChI |
InChI=1S/C4H10N2/c1-3-4(5)6-2/h3H2,1-2H3,(H2,5,6) |
InChI Key |
SVKQJKDFMLYPSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate](/img/structure/B13495253.png)
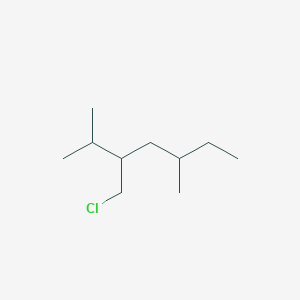
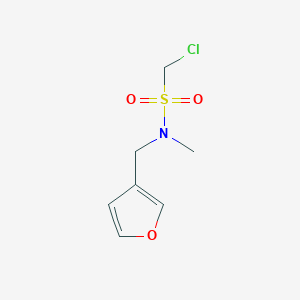
![5-[(3-Amino-4-methyl-pentyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495258.png)
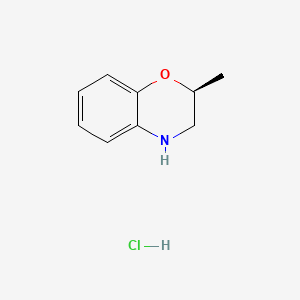
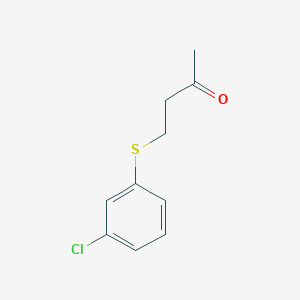

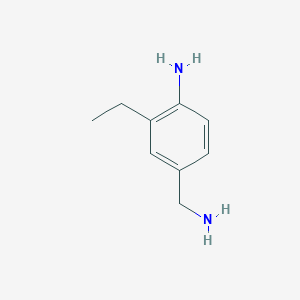
![4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride](/img/structure/B13495287.png)
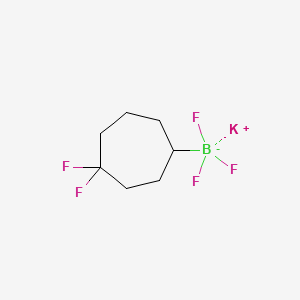
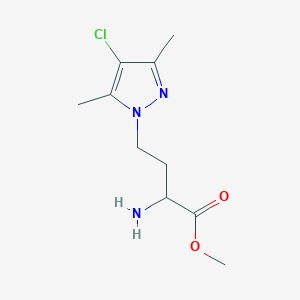
![1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride](/img/structure/B13495305.png)

![Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B13495340.png)
